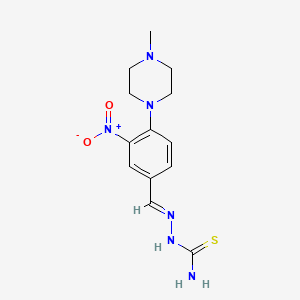![molecular formula C20H19F2N3 B5754020 7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline, commonly known as levofloxacin, is a synthetic antibacterial agent that belongs to the fluoroquinolone class. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. Levofloxacin is a potent inhibitor of bacterial DNA synthesis and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Levofloxacin acts by inhibiting bacterial DNA synthesis through its interaction with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Levofloxacin binds to these enzymes and prevents them from carrying out their normal function, leading to the inhibition of bacterial DNA synthesis and ultimately bacterial death.
Biochemical and Physiological Effects:
Levofloxacin has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. It is well absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Levofloxacin is also well tolerated, with few adverse effects reported.
実験室実験の利点と制限
One advantage of using levofloxacin in lab experiments is its broad-spectrum antibacterial activity, which allows for the inhibition of a wide range of bacterial species. However, levofloxacin is not effective against all bacterial species and may not be suitable for certain experiments. Additionally, the use of antibiotics in lab experiments can lead to the development of antibiotic-resistant bacterial strains, which can be a limitation.
将来の方向性
There are several future directions for research involving levofloxacin. One area of interest is the development of new antibiotics based on the structure of levofloxacin. Another area of interest is the identification of new targets for antibacterial agents, which can lead to the development of new classes of antibiotics. Additionally, the use of levofloxacin in combination with other antibiotics may provide a more effective treatment for bacterial infections.
合成法
Levofloxacin is synthesized from the precursor compound, 7-amino-4-methylquinoline. The synthesis involves several steps, including the conversion of the precursor compound to the corresponding carboxylic acid, followed by the formation of the piperazine ring and the introduction of the fluorine atoms. The final product is purified using various chromatographic techniques to obtain pure levofloxacin.
科学的研究の応用
Levofloxacin has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections. In addition to its clinical applications, levofloxacin has also been used in scientific research for its ability to inhibit bacterial DNA synthesis. This has led to the development of new antibiotics and the identification of new targets for antibacterial agents.
特性
IUPAC Name |
7-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYUALUNVBRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)




![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)


![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
